Cas no 10266-42-9 (Benzeneacetonitrile,4-acetyl-)
Benzeneacetonitrile,4-acetyl- structure
Product Name:Benzeneacetonitrile,4-acetyl-
Benzeneacetonitrile,4-acetyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile,4-acetyl-
- 2-(4-acetylphenyl)acetonitrile
- 4-acetylphenylacetonitrile
- (4-Acetyl-phenyl)-acetonitril
- (4-acetylphenyl)acetonitrile
- (4-acetyl-phenyl)-acetonitrile
- 4-acetylbenzeneacetonitrile
- 4-Acetyl-benzylcyanid
- AC1L33JP
- AC1Q4S37
- CTK4A1371
- KST-1A0380
- p-acetylphenylacetonitrile
- SureCN9142779
- Einecs 233-607-6
- Benzeneacetonitrile, 4-acetyl- (9CI)
- NS00023167
- AKOS015891026
- p-acetylphenyl acetonitrile
- OGRJRTLLXHAMOD-UHFFFAOYSA-N
- 10266-42-9
- p-Acetyl-benzylcyanid
- Benzeneacetonitrile, 4-acetyl-
- DTXSID60145441
- SCHEMBL9142779
-
- MDL: MFCD02766482
- Inchi: 1S/C10H9NO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3
- InChI Key: OGRJRTLLXHAMOD-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(CC#N)=CC=1
Computed Properties
- Exact Mass: 159.06847
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- PSA: 40.86
Benzeneacetonitrile,4-acetyl- Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
10266-42-9 (Benzeneacetonitrile,4-acetyl-) Related Products
- 21288-34-6((3-Benzoylphenyl)acetonitrile)
- 5955-74-8(3-methylbenzoyl cyanide)
- 14271-73-9(4-Methylbenzoyl Cyanide)
- 613-90-1(Benzoyl cyanide)
- 10266-44-1(Benzeneacetonitrile,3-acetyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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